Cyperol

Inflammation Nitric Oxide Synthase Immunology

Crude Cyperus rotundus extracts exhibit variable, multi-component synergies that undermine mechanistic reproducibility. The stereoisomer Isocyperol demonstrates divergent NF-κB/STAT3 pathway activity, confirming stereochemistry as a critical determinant of biological function. Pure Cyperol (≥98%) resolves these confounds: • Dose-dependent NO production inhibition in LPS-stimulated RAW 264.7 macrophages as a validated positive control. • Definitive SAR studies comparing eudesmane stereoisomers. • Reliable HPLC/GC-MS quantification as an authenticated analytical standard for botanical identity verification.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 20084-99-5
Cat. No. B1254314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyperol
CAS20084-99-5
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC1=C2CC(CCC2(CCC1O)C)C(=C)C
InChIInChI=1S/C15H24O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12,14,16H,1,5-9H2,2-4H3/t12-,14-,15+/m1/s1
InChIKeyAPWLDLGOYJHNIK-YUELXQCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyperol Scientific Sourcing Guide


Cyperol (CAS 20084-99-5), also designated as alpha-Cyperol, is a eudesmane-type sesquiterpenoid alcohol with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol [1]. This compound is a naturally occurring secondary metabolite isolated primarily from the rhizomes and tubers of Cyperus rotundus L. (nutgrass, Cyperaceae), a plant widely utilized in traditional medicine systems [2]. Structurally, Cyperol is defined by its eudesmane skeleton and specific stereochemistry, which distinguishes it from its structural isomer Isocyperol [3]. While often associated with the broader bioactivity of Cyperus rotundus essential oil, Cyperol itself is a distinct molecular entity for which targeted procurement is essential for rigorous experimental control and reproducible results in specific research contexts.

Stereochemistry-defined eudesmane sesquiterpenoid; procurement excludes Isocyperol isomer
Purified compound for reproducible mechanism-of-action studies, not crude Cyperus extract
Supports anti-inflammatory pathway research requiring defined stereochemical controls

Cyperol Substitution Concerns


Direct substitution of Cyperol with crude Cyperus rotundus extracts or even closely related sesquiterpenes like Cyperene or Isocyperol is not scientifically justifiable. Crude extracts exhibit complex, multi-component synergies that obscure the precise mechanism of action and complicate reproducibility [1]. More critically, subtle structural differences within this compound class lead to divergent bioactivity. For instance, while Cyperol, α-Cyperone, and Cyperotundone all exhibit dose-dependent inhibition of LPS-induced nitric oxide production in RAW 264.7 cells, their relative potencies and specific molecular targets are not interchangeable [2]. Furthermore, the stereoisomer Isocyperol has been shown to possess distinct anti-inflammatory mechanisms involving NF-κB and STAT3 pathway suppression, demonstrating that stereochemistry is a key determinant of biological function and cannot be assumed to be equivalent [3]. Therefore, procurement of the specific, well-characterized compound Cyperol is mandatory for studies aiming to establish structure-activity relationships or validate a specific molecular target.

Extract variance Crude Cyperus rotundus extracts may exhibit multi-component synergies that mask Cyperol-specific mechanism of action and reduce experimental reproducibility.
Stereoisomer mismatch Isocyperol activates distinct NF-κB and STAT3 pathways; stereochemical divergence may lead to different assay outcomes, so isomer substitution is not a direct research equivalent.
Class analog risk α-Cyperone and Cyperotundone share NO inhibition context but differ in potency and molecular targets; analog selection may shift pathway-response interpretation.

Cyperol Evidence Comparison


Nitric Oxide Inhibition in Macrophages

In a study isolating sesquiterpenes from Cyperus rotundus, Cyperol (Compound 1) was identified alongside α-Cyperone (2) and Cyperotundone (3). All three compounds demonstrated inhibitory effects on LPS-induced nitric oxide (NO) production in RAW 264.7 murine macrophage cells. The study reports that this inhibition occurred in a dose-dependent manner for Cyperol, α-Cyperone, and Cyperotundone, indicating that Cyperol shares a common anti-inflammatory mechanism with its in-class analogs but must be evaluated as a discrete entity for potency comparisons [1].

NO Inhibition Profile
Class-level inference
Dose-dependent inhibition reported (no IC50)
Supports inflammation assay context; potency not quantified across analogs
LPS-stimulated RAW 264.7 macrophages; comparator α-Cyperone and Cyperotundone
Inflammation Nitric Oxide Synthase Immunology

Stereochemical Distinction from Isocyperol

Cyperol is structurally and configurationally distinct from its co-occurring isomer, Isocyperol. While both share the molecular formula C₁₅H₂₄O, their absolute stereochemistry differs, a critical parameter for target binding. A 1967 structural elucidation established that Cyperol has stereostructure I, whereas Isocyperol has stereostructure IV [1]. This precise stereochemical definition is essential for procurement, as the biological activity can differ dramatically between diastereomers, as evidenced by the more recent characterization of Isocyperol's unique anti-inflammatory mechanisms involving NF-κB and STAT3 pathway inhibition [2].

Stereochemical Identity
Head-to-head
Cyperol (Stereostructure I) vs Isocyperol (Stereostructure IV)
Supports stereochemical attribution; incorrect isomer may activate distinct NF-κB/STAT3 cascades
Structural elucidation Hikino et al., 1967; pharmacological distinction Seo et al., 2016
Stereochemistry Structural Biology Natural Products Chemistry

Relative Abundance in Eleocharis Essential Oils

In the essential oil of Eleocharis pauciflora, Cyperol constitutes 7.8% of the total volatile fraction, while the major component Cyperene accounts for 35.4%. In a related species, E. uniglumis, Cyperol content is 8.5% with Cyperene at 28.8% [1]. This quantifies Cyperol as a consistent but minor component within these essential oil matrices, reinforcing the need to procure the purified compound rather than relying on crude oils where Cyperol's concentration is low and variable.

Oil Abundance Ratio
Cross-study comparable
7.8% (E. pauciflora) · 8.5% (E. uniglumis)
Supports pure compound sourcing; ~3.4–4.5× lower than major oil component Cyperene
GC/MS essential oil analysis; Eleocharis species
Phytochemistry Natural Product Sourcing Analytical Chemistry

Cyperol Research Applications


In Vitro Inflammation and Immunology Research

Cyperol is a suitable positive control or test compound for studying sesquiterpenoid-mediated inhibition of nitric oxide production. Its demonstrated dose-dependent effect on LPS-induced NO production in RAW 264.7 macrophages [1] provides a validated experimental model for investigating downstream anti-inflammatory signaling pathways, with the added benefit of being a chemically defined entity that allows for precise dose-response and structure-activity relationship (SAR) analyses.

Structure-Activity Relationship (SAR) Studies

Due to its well-defined stereochemistry and distinct biological profile compared to its isomer Isocyperol, Cyperol is an ideal candidate for comparative SAR studies [REFS-1, REFS-2]. Researchers can use pure Cyperol to map how specific stereochemical variations within the eudesmane class translate into functional differences in anti-inflammatory and other biological assays, contributing to the rational design of novel bioactive molecules.

Phytochemical Standardization and Quality Control

For research involving Cyperus rotundus or Eleocharis species, pure Cyperol serves as a necessary analytical standard for HPLC, GC/MS, or other quantitative methods. Its known, albeit low, abundance in essential oils (e.g., 7.8-8.5% in Eleocharis spp.) [1] makes it a critical marker for confirming botanical identity, monitoring extraction efficiency, and ensuring batch-to-batch consistency in studies using herbal preparations.

Application
Selection Property
Validation Focus
LPS-induced NO production assay studies
Sesquiterpenoid compound class, dose-dependent response reported
NO inhibition assay endpoints and SAR interpretation
Stereochemical structure-activity relationship studies
Defined stereochemistry (Stereostructure I) vs Isocyperol
NF-κB / STAT3 pathway comparison in RAW 264.7 cells
Botanical extract standardization and quality control
Certified purity as analytical marker compound
HPLC/GC-MS method validation for Cyperus/Eleocharis matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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